Isoamyl potassium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125063-37-8 |
|---|---|
Molecular Formula |
C5H11K |
Molecular Weight |
110.24 g/mol |
IUPAC Name |
potassium;2-methylbutane |
InChI |
InChI=1S/C5H11.K/c1-4-5(2)3;/h5H,1,4H2,2-3H3;/q-1;+1 |
InChI Key |
MULPQXLSUPBYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[CH2-].[K+] |
Origin of Product |
United States |
Fundamental Aspects of Isoamyl Potassium Chemical Systems
Conceptual Framework of Isoamyl-Alkali Metal Interactions
The interaction between isoamyl groups and alkali metals, such as potassium, is fundamentally governed by the principles of organometallic chemistry. In these systems, the significant difference in electronegativity between the carbon atom of the isoamyl group and the alkali metal leads to a highly polar and reactive M-C bond, where M represents the alkali metal. rsc.org This bond is predominantly ionic in character, with the organic component acting as a carbanion and the metal as a cation. rsc.org
A key characteristic of alkali metal organometallic compounds is their tendency to aggregate in both solid-state and solution, forming clusters and polymers. rsc.org This aggregation serves to stabilize the polar metal-carbon bond. rsc.org The extent of aggregation is influenced by several factors, including the coordination number and sphere of the metal, the steric bulk of the carbanion, and the strength of the M-C interaction. rsc.org The use of coordinating solvents or Lewis basic ligands, such as ethers and amines, can break down these large aggregates into smaller, often more reactive, species by coordinating to the metal center. rsc.org
Due to their low positive charge (+1) and relatively large ionic radii, alkali metal cations like potassium have a weaker tendency to form complexes with simple Lewis bases compared to smaller cations like lithium. libretexts.org However, they can form complexes, primarily through electrostatic interactions, with various ligands, including cyclic polyethers (crown ethers) and cryptands. libretexts.org In the context of isoamyl-potassium systems, the interaction can also involve the formation of alkoxides, where the potassium cation is associated with the isoamyloxy anion.
Historical Trajectories in the Study of Potassium-Isoamyl Compounds
The study of potassium-isoamyl compounds is intrinsically linked to the broader history of organoalkali metal chemistry and the development of specific applications for these reagents. While a detailed historical timeline for "isoamyl potassium" as a distinct entity is not extensively documented in readily available literature, the development of related compounds provides context.
The use of xanthates, which include potassium isoamyl xanthate, dates back to 1882, with their application in froth flotation beginning in 1924. scirp.org This established an early and significant industrial interest in compounds containing both potassium and an isoamyl group. The development of potassium alcoholates, including those derived from various alcohols, has been driven by their utility as catalysts and reagents in organic synthesis, such as in the preparation of vinyl ethers. google.com
More recent research continues to explore the nuances of these systems. For example, studies from the late 20th and early 21st centuries have focused on optimizing the synthesis of compounds like potassium isoamyl xanthate for improved purity and performance in mineral processing. google.comresearchgate.net Concurrently, research into isoamyl derivatives has expanded to include their roles in catalysis and as stabilizing agents for other chemical species. google.comresearchgate.net
Classification and Structural Diversification of Isoamyl-Potassium Species in Research Literature
Potassium Isoamyl Xanthates: A Primary Research Focus
Potassium isoamyl xanthate (KIAX) is a prominent compound in this class, extensively studied for its application as a collector in the froth flotation of sulfide (B99878) minerals. scirp.orggoogle.comindustrialchemicals.gov.au It is synthesized from isoamyl alcohol, carbon disulfide, and potassium hydroxide (B78521). taylorandfrancis.com
Research on KIAX has focused on several key areas:
Synthesis and Purity: Methods have been developed to produce high-grade potassium xanthate, with research aiming to improve yield and reduce impurities like free alkali. google.com
Adsorption Mechanisms: Studies have investigated the mechanism of KIAX adsorption onto mineral surfaces, such as galena, often using techniques like FTIR spectroscopy and electrochemical potential measurements. researchgate.net This research is crucial for optimizing its performance in mineral separation.
Flotation Applications: KIAX is a widely used collector for various metal sulfides, including those of copper, zinc, lead, and nickel. scirp.orgindustrialchemicals.gov.autaylorandfrancis.com Its effectiveness can be influenced by factors like pH and the presence of other reagents. researchgate.net
Table 1: Research Findings on Potassium Isoamyl Xanthate
| Research Area | Key Findings | References |
|---|---|---|
| Synthesis | Solvent-based methods can produce KIAX with purities around 90%. google.com | google.com |
| Adsorption | Adsorption on galena can involve the formation of lead isoamyl xanthate and dixanthogen (B1670794). researchgate.net | researchgate.net |
| Application | Used as a collector for nonferrous metal sulfide ores. google.comindustrialchemicals.gov.au | google.comindustrialchemicals.gov.au |
This compound Alcoholates: Synthetic Intermediates
This compound alcoholate, also known as potassium isopentoxide, is a key intermediate in organic synthesis. It is typically prepared by reacting isoamyl alcohol with potassium hydroxide or potassium metal. google.comgoogle.com
These alcoholates are strong bases and are utilized in various reactions, including:
Esterification and Transesterification: They can act as catalysts in the synthesis of esters. google.com
Deprotonation and Elimination Reactions: Their strong basicity makes them suitable for a range of base-catalyzed reactions. suparnachemicals.co.in
A notable application is in the preparation of isogalbanate, where this compound alcoholate is reacted with methyl chloroacetate. google.com
Other Isoamyl Derivatives Interacting with Potassium Salts (e.g., in stabilization, catalysis)
Beyond xanthates and alcoholates, various other isoamyl derivatives interact with potassium salts, finding applications in stabilization and catalysis.
Stabilization: Anhydrous potassium carbonate has been used to stabilize isoamyl nitrite, preventing its degradation. google.com
Catalysis: Potassium salts, in conjunction with isoamyl derivatives, are used in various catalytic processes. For instance, potassium salts of heteropolyacids have been used to catalyze the esterification of acetic acid and isoamyl alcohol to produce isoamyl acetate (B1210297). researchgate.net In some cases, potassium salts like potassium carbonate are used as part of the catalytic system for producing polyureas. acs.org
Academic Significance and Research Prominence of Isoamyl-Potassium Systems
The academic significance of isoamyl-potassium systems stems from their diverse applications and the fundamental chemical principles they exemplify. Research in this area is prominent in fields such as mineral processing, organic synthesis, and materials science.
The study of potassium isoamyl xanthate is crucial for the mining industry, with ongoing research aimed at improving the efficiency and selectivity of flotation processes. scirp.orgresearchgate.nettaylorandfrancis.com This has significant economic and environmental implications.
In organic chemistry, this compound alcoholates and other derivatives are valuable tools for synthesizing a wide range of compounds. google.comgoogle.com The investigation of their reactivity and reaction mechanisms contributes to a deeper understanding of organometallic chemistry. rsc.org
Furthermore, the interactions of isoamyl derivatives with potassium salts in catalytic and stabilization contexts highlight the broader importance of alkali metal chemistry in controlling reaction pathways and preserving chemical integrity. google.comresearchgate.net The structural diversity observed in these systems also provides a platform for exploring new materials with potentially interesting electronic and physical properties. nih.gov
Elucidation of Reaction Mechanisms and Interfacial Chemistry of Isoamyl Potassium Systems
Molecular Adsorption Mechanisms of Potassium Isoamyl Xanthate
Potassium isoamyl xanthate (KIAX) is a crucial collector in the froth flotation of sulfide (B99878) minerals. Its efficacy hinges on its ability to selectively adsorb onto mineral surfaces, rendering them hydrophobic. Understanding the molecular-level mechanisms of this adsorption is paramount for optimizing flotation processes.
In-Situ Spectroscopic Investigations of Collector-Mineral Interfaces
In-situ spectroscopic techniques provide invaluable molecular-level insights into the dynamic processes occurring at the collector-mineral interface. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Surface-Enhanced Raman Scattering (SERS) have been employed to identify the adsorbed species and their orientation on the mineral surface.
For instance, in the study of potassium isoamyl xanthate adsorption on galena (PbS), FTIR spectra have been used to identify the interaction mechanism. researchgate.net These studies have revealed that at a pH of 9.12 and a specific KIAX concentration, the adsorption process involves an ion exchange between xanthate and hydroxide (B78521) ions, followed by oxidation to dixanthogen (B1670794). researchgate.net The presence of dixanthogen, a more hydrophobic species, is often correlated with enhanced mineral floatability. researchgate.net Similarly, SERS has been utilized to characterize the species formed from various xanthates, including isoamyl xanthate, on metal surfaces under controlled potentials, confirming that adsorption occurs via charge transfer to form a metal-sulfur bond. icm.edu.pl
Atomic Force Microscopy (AFM) has also been instrumental in visualizing the adsorption of xanthates on mineral surfaces at the nanoscale. mdpi.commdpi.com AFM imaging has shown that species like oily dixanthogen are the primary hydrophobic products on chalcopyrite surfaces when using potassium amyl xanthate. mdpi.com These in-situ visualization techniques help in understanding the morphological changes of the adsorbed collector layer, which can significantly impact flotation performance. mdpi.com
Kinetic and Thermodynamic Aspects of Xanthate Adsorption on Sulfide Minerals
The adsorption of xanthate on sulfide minerals is a complex process governed by both kinetic and thermodynamic factors. vt.eduresearchgate.net Kinetic studies, often employing techniques like Attenuated Total Reflection Infrared Spectroscopy (ATR-FT-IR), allow for the real-time monitoring of the adsorption rate. diva-portal.org For example, the adsorption rate of heptyl xanthate has been shown to be more rapid on lead sulfide than on zinc sulfide. diva-portal.org
The adsorption process is often described as a mixed-potential mechanism, where the anodic oxidation of xanthate is coupled with a cathodic reaction, typically the reduction of oxygen. vt.eduresearchgate.net The kinetics can follow various models, with some studies on sodium butyl xanthate adsorption on bornite (B72238) indicating a second-order kinetic equation and fitting the Freundlich adsorption isotherm, suggesting multilayer adsorption. researchgate.net
Thermodynamic calculations provide insights into the spontaneity and nature of the adsorption. For instance, the adsorption of isoamyl xanthate on a sulfidized malachite surface has a calculated adsorption energy of -1134.7 kJ/mol, indicating a strong and stable chemical adsorption. dbc.wroc.pl In contrast, the adsorption on an unsulfidized malachite surface is less stable, with an adsorption energy of -449.6 kJ/mol. dbc.wroc.pl This highlights the importance of surface preparation, such as sulfidization, in enhancing collector adsorption stability. dbc.wroc.pl
Role of Surface Oxidation and Co-existing Ions in Adsorption Dynamics
The surface state of sulfide minerals, particularly the degree of oxidation, plays a critical role in xanthate adsorption. researchgate.netresearchgate.net Moderate oxidation of a mineral surface is often considered essential for collector adsorption. researchgate.net However, excessive oxidation can be detrimental. For instance, on an intensely oxidized pyrite (B73398) surface, the adsorption of xanthate is significantly lower because it has a strong selectivity for the sulfide mineral itself (FeS₂) rather than the iron oxy-hydroxide (FeOOH) oxidation products. researchgate.net
The presence of co-existing ions in the flotation pulp can also significantly influence xanthate adsorption. mdpi.comicm.edu.pl For example, iron impurities in sphalerite can enhance the adsorption of xanthate. mdpi.com Studies have shown that with an increase in iron impurity content, sphalerite is more easily oxidized, leading to a faster adsorption rate of xanthate. mdpi.com Conversely, the presence of certain ions, such as those in seawater, can cover the mineral surface and suppress collector adsorption. mdpi.com For example, cations in seawater can inhibit xanthate adsorption on pyrite. mdpi.com Similarly, citric acid can prevent the adsorption of activating ions like Cu²⁺ and Ni²⁺ on serpentine, thereby reducing the subsequent adsorption of potassium butyl xanthate. icm.edu.pl
Catalytic Reaction Pathways Mediated by Potassium in Isoamyl Chemistry
Potassium compounds, particularly potassium hydroxide and potassium carbonate, are versatile catalysts in various organic reactions involving isoamyl alcohol and its derivatives.
Acid-Base Catalysis by Potassium Hydroxide/Carbonate in Organic Transformations
Potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are effective basic catalysts in numerous organic transformations. alfa-chemistry.compatsnap.com KOH, a strong base, acts as a source of highly nucleophilic hydroxide ions (OH⁻) that can attack polar bonds. wikipedia.org This property is utilized in reactions like the saponification of esters, where aqueous KOH converts esters into the corresponding potassium carboxylate and alcohol. wikipedia.org In the context of isoamyl chemistry, this would involve the hydrolysis of isoamyl esters.
Potassium carbonate is a widely used weak base in organic synthesis due to its low cost and environmental friendliness. alfa-chemistry.com It can act as a catalyst or a reagent in various reactions, including alkylations, arylations, and condensations. alfa-chemistry.com For instance, K₂CO₃ has been used as a catalyst in the transcarbonatation of dimethyl carbonate with isoamyl alcohol to produce isoamyl carbonate. academie-sciences.fr It is also employed as a catalyst in the synthesis of N-phenyl anthranilic acid by heating with isoamyl alcohol. researchgate.net
Mechanisms of Stabilization by Potassium Salts in Organic Compounds
Potassium salts of organic compounds can play a significant role in stabilizing certain organic compounds. researchgate.neticm.edu.plbibliotekanauki.plicm.edu.pl The stabilization mechanism often involves the formation of new intermolecular interactions, such as hydrogen bonds, and the formation of solid solutions. researchgate.neticm.edu.plbibliotekanauki.plicm.edu.pl
For example, studies on the phase stabilization of ammonium (B1175870) nitrate (B79036) (AN) have shown that the addition of organic potassium salts can inhibit phase transitions. researchgate.neticm.edu.plbibliotekanauki.plicm.edu.pl The stabilization is attributed to two main functions: the replacement of ammonium ions (NH₄⁺) by potassium ions (K⁺) to form solid solutions, and the formation of hydrogen bonds between the polar groups of the organic salt and the ammonium nitrate. researchgate.neticm.edu.plicm.edu.pl This interaction leads to a more stable crystal structure. While this specific example does not directly involve isoamyl compounds, the principles of stabilization through intermolecular forces and solid solution formation are broadly applicable to other organic systems where potassium salts are present.
Theoretical and Computational Approaches to Isoamyl-Potassium Reactivity
Quantum Chemical Calculations of Electronic Structure and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction energetics of systems involving isoamyl potassium. arxiv.org These computational methods allow for the investigation of the fundamental properties that govern chemical reactivity.
Detailed Research Findings: DFT calculations enable the determination of ground-state electron configurations and the energies of molecular orbitals. For the this compound system, this involves analyzing the electronic structure of the isoamyl alkoxide anion and the potassium cation. The electron configuration of potassium ([Ar] 4s¹) is well-established, with the 4s orbital being higher in energy than the 3d orbital due to penetration and shielding effects. tru.ca In the formation of this compound, this valence electron is transferred to the isoamyl alcohol molecule, forming the isoamoxide.
DFT can be used to model reaction pathways and calculate the associated energy changes. For instance, the enthalpy of a reaction can be determined by calculating the difference between the total energies of the products and the reactants. stackexchange.com These calculations often include corrections for zero-point vibrational energies to provide a more accurate representation of the reaction enthalpy. nih.gov
A key application of DFT is the calculation of activation energy barriers for specific reaction steps. By mapping the potential energy surface and identifying transition states, researchers can quantify the energy required for a reaction to proceed. For example, in studies of potassium-promoted reactions on metal surfaces, DFT calculations have shown that the presence of potassium can significantly lower the activation energy for dissociation steps, such as the breaking of an O-H bond. rsc.org The potassium adatom can stabilize transition states through direct K-O bonding, thereby enhancing the reaction rate. rsc.org While not specific to isoamyl alcohol, these findings suggest a similar mechanism for the reaction between isoamyl alcohol and potassium, where the potassium facilitates the cleavage of the hydroxyl proton.
The stability of the resulting this compound can also be assessed. DFT calculations can determine the formation energy of the compound, with a negative formation energy indicating an exothermic and stable reaction. researchgate.net Such calculations have been used to investigate the stability of various potassium-ion compounds, providing a framework for assessing the thermodynamics of this compound formation. researchgate.net
Table 1: Representative Energetic Data from DFT Calculations for Related Systems This table presents typical data obtained from DFT calculations for analogous systems, illustrating the types of energetic parameters that can be determined.
| Parameter | System Studied | Value (eV) | Significance |
| Activation Energy (H₂O Dissociation) | K on Ag(111) Surface | Reduced by K | Indicates catalytic promotion of O-H bond breaking. rsc.org |
| *Forward Energy Barrier (CH₂OH formation) | CO₂ Reduction | 0.35 | Quantifies the energy needed for a specific reaction step. rsc.org |
| Formation Energy (K insertion) | K into Co₇Se₈ | Negative | Shows that the formation of the potassium-containing compound is thermodynamically favorable. researchgate.net |
| Adsorption-Induced State | K on Si(111) | 0.7 (below Fermi level) | Characterizes the electronic state resulting from the K-surface bond. aps.org |
Note: The data in this table are from studies on systems analogous to this compound and are intended to be illustrative of the computational approach.
Simulation of Adsorption Dynamics and Interfacial Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. ucsf.edulammps.org For the isoamyl-potassium system, MD simulations can provide detailed insights into the adsorption of isoamyl alcohol on a potassium surface and the subsequent behavior of the resulting this compound at interfaces. rsc.orgarxiv.org
Detailed Research Findings: MD simulations model a system by defining a "simulation box" containing the molecules of interest, with periodic boundary conditions often applied to simulate a larger system. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
In the context of this compound, simulations can model the approach and adsorption of isoamyl alcohol molecules onto a metallic potassium surface. These simulations can track the trajectory of each atom, revealing the preferred orientation of the alcohol molecules as they interact with the surface. This is crucial for understanding the initial steps of the reaction. The simulations can show how the hydroxyl group of the alcohol orients towards the potassium surface, facilitating the reaction. Similar MD studies on the adsorption of other organic molecules have shown that both hydrogen bonding and van der Waals forces are critical in defining the structure of the adsorbed layer. researchgate.net
Once this compound is formed, MD simulations can be used to study its behavior at interfaces, such as in a solution or at a solid-liquid boundary. nih.gov For instance, simulations can model the aggregation properties of this compound in a non-polar solvent, predicting the formation of micelles or other aggregates. These simulations provide data on the size, shape, and structure of such aggregates. Studies on other surfactants have used simulated annealing within MD to overcome the long timescales required for micelle formation, a technique applicable to the this compound system. nih.gov
Table 2: Typical Parameters and Outputs of an MD Simulation for Interfacial Systems This table outlines the common inputs and resulting data from an MD simulation designed to study interfacial phenomena.
| Simulation Parameter/Output | Description | Example Application for Isoamyl-Potassium System |
| Force Field | A set of equations and parameters to calculate the potential energy of the system. | Describes interactions between K⁺, isoamoxide⁻, solvent, and surfaces. |
| Simulation Box & Boundary Conditions | The defined volume for the simulation, with periodic conditions to mimic a bulk system. nih.gov | A box containing a potassium surface and isoamyl alcohol molecules to study adsorption. researchgate.net |
| Time Step | The small time increment (e.g., 1 femtosecond) used for integrating the equations of motion. nih.gov | Typically 1-2 fs for atomistic simulations. |
| Ensemble (e.g., NVT, NPT) | The set of thermodynamic variables held constant (e.g., Number of particles, Volume, Temperature). nih.gov | NVT ensemble used to equilibrate the system at a constant temperature after initial heating. nih.gov |
| Output: Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Determines the solvation shell structure around a K⁺ ion or an isoamoxide anion. |
| Output: Molecular Orientation | The average angle of molecules relative to a surface or interface. | Shows how isoamyl alcohol or isoamoxide orients at a liquid-air or solid-liquid interface. researchgate.net |
| Output: Mean Square Displacement | Measures the average distance a molecule travels over time, used to calculate diffusion coefficients. | Determines the mobility of this compound ions in a solution. |
Kinetic Modeling of Complex Reaction Systems Involving Isoamyl Alcohols and Potassium
Kinetic modeling is used to mathematically describe the rates of chemical reactions and to understand how these rates are influenced by various factors such as temperature and reactant concentrations. For the complex system involving the reaction of isoamyl alcohol with potassium, kinetic models can help to elucidate the reaction mechanism and predict the system's behavior over time.
Detailed Research Findings: The reaction between an alcohol and an alkali metal is known to be influenced by the alcohol's structure, with reaction rates decreasing as the carbon chain length and branching increase. google.com Therefore, the reaction of isoamyl alcohol (a primary alcohol) is expected to be relatively rapid compared to more hindered alcohols. google.comintermediateorgchemistry.co.uk
Kinetic studies on related systems, such as the esterification of isoamyl alcohol or its oxidation, provide a framework for how to model its reactivity. unal.edu.cochesci.com These studies often find that the reactions follow simple rate laws, such as first-order or second-order kinetics. For example, a kinetic investigation of the oxidation of isoamyl alcohol found that the rate showed a first-order dependence on both the alcohol and the oxidizing agent. chesci.com Similarly, the esterification of isoamyl alcohol has been successfully described using a second-order kinetic model. mdpi.comsemanticscholar.org
A kinetic model for the isoamyl alcohol-potassium system would likely be developed by performing experiments under pseudo-first-order conditions, where one reactant (e.g., potassium) is in large excess. The progress of the reaction would be monitored over time to determine the rate constant. By performing these experiments at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation.
Kinetic models can become more complex when they account for multiple and consecutive reactions. For instance, a model for the esterification of rosin (B192284) with a polyol (using potassium hydroxide in isoamyl alcohol for analysis) included a series of consecutive reactions to form different ester products, with each step having its own rate constant. mdpi.comsemanticscholar.org A similar approach could be applied to the isoamyl-potassium system if intermediate species or side reactions are significant.
Table 3: Illustrative Kinetic Parameters from a Second-Order Kinetic Model for Isoamyl Alcohol Esterification This table shows kinetic data for the esterification of propionic acid with isoamyl alcohol, demonstrating the types of parameters derived from kinetic modeling.
| Temperature (°C) | Molar Ratio (Acid:Alcohol) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| 80 | 1:1 | Value A | \multirow{3}{*}{Calculated Value} |
| 100 | 1:1 | Value B | |
| 120 | 1:1 | Value C |
Note: This table is based on the experimental design described in a study on isoamyl propionate (B1217596) production unal.edu.co. The placeholder values (e.g., "Value A") indicate where specific rate constants determined from such experiments would be placed. The activation energy is calculated from the temperature dependence of these rate constants.
Advanced Characterization Techniques for Isoamyl Potassium Chemical Systems
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the structural and chemical properties of isoamyl-potassium systems at a molecular level. By probing the interactions of electromagnetic radiation with the material, these methods offer detailed information on chemical bonding, elemental composition, and chemical states.
Infrared (FTIR) and Raman Spectroscopies for Molecular Fingerprinting and Surface Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopies are complementary vibrational techniques that provide a molecular fingerprint of a chemical system. FTIR measures the absorption of infrared radiation by a sample, making it particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (e.g., from a laser) and is highly sensitive to non-polar, homo-nuclear molecular bonds. gatewayanalytical.com This makes the combined use of FTIR and Raman powerful for characterizing xanthate compounds and their interaction with surfaces.
In the context of potassium isoamyl xanthate (KIAX), these techniques are crucial for identifying the compound and its transformation products upon adsorption onto a substrate, such as a mineral surface. For instance, FTIR studies on the adsorption of KIAX onto galena surfaces have identified characteristic bands indicating the formation of new species. researchgate.net The oxidation of the xanthate to its disulfide form, diisoamyl dixanthogen (B1670794), is identified by a characteristic vibrational band around 1,273 cm⁻¹. researchgate.net Furthermore, the chemical adsorption of the xanthate onto a lead-containing surface can result in the formation of lead-isoamyl-xanthate, which shows a distinct band near 1,123 cm⁻¹. researchgate.net
Raman spectroscopy offers significant advantages for studying these systems in aqueous environments, as the Raman signal from water is typically weak, allowing for direct investigation of the solid-liquid interface. csir.co.za Studies have successfully used Raman spectroscopy to differentiate between potassium amyl xanthate, its metal complexes (like lead amyl xanthate), and its oxidation product, amyldixanthogen. csir.co.za
Table 1: Characteristic Vibrational Bands in Isoamyl-Potassium Xanthate Systems
| Wavenumber (cm⁻¹) | Assignment | Technique | Significance | Reference(s) |
| ~2979 | C-H Stretch | FTIR | Characteristic of the isoamyl alkyl chain. | acs.org |
| ~1273 | C-O-C Stretch (in Dixanthogen) | FTIR | Indicates oxidation of xanthate to dixanthogen. | researchgate.net |
| 1120-1240 | C-O-C Bend | FTIR | Confirms the presence of the xanthate ester group. | acs.org |
| ~1123 | C=S Stretch (in Metal Xanthate) | FTIR | Indicates chemisorption and formation of a metal-xanthate complex. | researchgate.net |
| ~1032 | C=S Stretch | FTIR | Characteristic of the thiocarbonyl group in the xanthate molecule. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the qualitative structural analysis of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For isoamyl-potassium systems, ¹H and ¹³C NMR are used to confirm the structure of the isoamyl group.
While specific NMR data for isoamyl potassium is not extensively published, the principles of the technique and data from analogous compounds like potassium amyl xanthate (K-AmX) confirm its utility. mdpi.com In a ¹H NMR spectrum of a compound containing an isoamyl group, one would expect to see distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with chemical shifts and splitting patterns dictated by their local electronic environments and neighboring protons. Similarly, a ¹³C NMR spectrum would show unique resonances for each carbon atom in the isoamyl chain. These spectra serve as an unambiguous confirmation of the compound's identity and purity. mdpi.comrsc.org
Furthermore, NMR can be used to study the dynamics of these molecules in solution. Although potassium has NMR-active isotopes (notably ³⁹K), their quadrupolar nature results in very broad signals, limiting their application to specialized studies of ion binding in aqueous solutions. bloomtechz.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. scirp.org The method is based on the photoelectric effect, where irradiating a surface with X-rays causes the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical (oxidation) state.
XPS is a major technique for investigating the surface chemistry of minerals after treatment with xanthate collectors like KIAX. researchgate.netscirp.org Studies on smithsonite (B87515) and chalcopyrite surfaces have used XPS to confirm the adsorption mechanism of amyl and isoamyl xanthate. scirp.orgmdpi.com Analysis of the high-resolution spectra of elements like Carbon (C 1s), Sulfur (S 2p), Oxygen (O 1s), Potassium (K 2p), and the substrate metal (e.g., Zn 2p, Cu 2p, Pb 4f) reveals how the collector binds to the surface. For example, a shift in the S 2p binding energy can distinguish between the original xanthate, a metal-xanthate species, and dixanthogen. mdpi.com The appearance of specific peaks, such as the N 1s peak when using a co-collector, or changes in the metal spectra, can confirm chemisorption through the formation of bonds like Cu-S and Cu-N. mdpi.commdpi.com
Table 2: Representative Binding Energies (eV) for Key Elements in Xanthate Adsorption Systems
| Element/Orbital | Typical Binding Energy (eV) | Significance | Reference(s) |
| C 1s | ~285.0 | Reference for adventitious carbon; shifts indicate different carbon species. | scirp.org |
| S 2p | 162-164 | Identifies sulfur in xanthate, metal sulfide (B99878), or dixanthogen species. | scirp.orgmdpi.com |
| N 1s | ~400 | Indicates presence of nitrogen-containing co-collectors. | mdpi.commdpi.com |
| K 2p | 293-296 | Confirms presence of potassium from the collector. | |
| Cu 2p | 932-935 | Changes indicate formation of Cu(I)-S or Cu(II)-O bonds on copper mineral surfaces. | mdpi.com |
Microscopic and Surface-Sensitive Probes
Microscopic techniques provide direct visual information about the physical characteristics of a material's surface, such as its topography and the spatial distribution of different chemical species.
Scanning Electron Microscopy (SEM) for Morphology and Distribution Analysis
Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals detected are typically secondary electrons, which produce topographical images, and backscattered electrons, which can provide compositional contrast. When coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS), it also allows for elemental analysis of specific features on the surface.
SEM has been effectively used to study the changes in surface morphology of minerals like galena following treatment with potassium isoamyl xanthate (KIAX). researchgate.net Research has shown that the adsorption of KIAX can lead to the formation of distinct "grain-like micro aggregates" on the mineral surface. researchgate.net This direct visualization helps correlate the chemical changes observed by spectroscopy with physical changes in surface texture, which is critical for understanding how collectors modify a surface to induce properties like hydrophobicity. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Topography and Chemical Imaging
Atomic Force Microscopy (AFM) is a powerful tool for imaging surface topography at the nanometer scale. It operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This allows for the direct visualization of adsorbed molecules and the quantification of surface roughness. mdpi.com Studies using AFM to investigate the adsorption of potassium amyl xanthate (PAX) on mineral surfaces have shown that the collector can form hydrophobic patches. mdpi.com The technique can quantify the increase in surface roughness upon collector adsorption, providing a direct measure of surface coverage and morphology. mdpi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed chemical information about the very top atomic layers of a sample. It works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These ions are then analyzed based on their mass-to-charge ratio. researchgate.net ToF-SIMS is capable of generating high-resolution chemical maps of a surface, identifying the lateral distribution of specific elements and molecular fragments. In studies of isoamyl-potassium systems, ToF-SIMS has been used to confirm that surface activation with other ions can increase the content of active Cu-S sites, which promotes the subsequent adsorption of xanthate. researchgate.netustb.edu.cn The combination of AFM for topography and ToF-SIMS for chemical imaging provides a comprehensive picture of the modified surface. colab.ws
Table 3: Summary of Microscopic and Surface Probe Findings for Amyl Xanthate Systems
| Technique | Observation | Interpretation | Reference(s) |
| SEM | Formation of "grain-like micro aggregates" on galena. | Direct visualization of the physical form of the adsorbed KIAX collector. | researchgate.net |
| AFM | Increased surface roughness with higher xanthate concentration. | Quantitative measure of collector adsorption and surface coverage. | mdpi.com |
| AFM | Formation of hydrophobic patches on chalcocite. | Direct imaging of the collector's adsorption morphology. | mdpi.com |
| ToF-SIMS | Detection of increased Cu-S species on activated surfaces. | Confirms the chemical mechanism of enhanced collector adsorption. | researchgate.netustb.edu.cn |
Electrochemical and Separation Science Approaches
The comprehensive characterization of this compound systems necessitates a combination of analytical techniques capable of probing its electrochemical behavior, determining its purity, and identifying its solid-state structure. Electrochemical and separation methods provide critical insights into the reactivity and quality of this potent organometallic reagent.
Electrochemical Potential Measurements in Interfacial Studies
Electrochemical potential measurements are powerful tools for investigating the interfacial properties of chemical systems, providing valuable data on reaction mechanisms and the behavior of species at electrode-electrolyte boundaries. urfu.ru For a reactive species like this compound, which is a strong base and nucleophile, direct electrochemical analysis can be challenging. However, its influence on the electrochemical environment can be studied indirectly using redox probes. Techniques like cyclic voltammetry (CV) can monitor changes in the electrochemical potential of a stable redox couple, such as ferrocene/ferrocenium or potassium ferricyanide/ferrocyanide, in the presence of this compound or its reaction products. researchgate.net
The interaction of this compound with the electrode surface or its reaction with trace impurities (like water or protic solvents) can alter the local chemical environment at the interface, leading to measurable shifts in the observed redox potentials of the probe molecule. acs.org For example, a study quantifying interfacial ion transfer at potassium-insertion battery electrodes demonstrated a clear, reproducible shift in the half-wave potential (E₁/₂) of a ferrocyanide redox probe with varying potassium ion concentrations. acs.org A similar principle applies to studying systems involving potassium alkoxides. The potential of the redox probe is sensitive to ion pairing and changes in the solvation shell, which are influenced by the presence and concentration of species like this compound.
These measurements can elucidate the role of the potassium cation and the isoamyl alkoxide anion in interfacial processes, which is crucial for understanding its reactivity in various synthetic applications. By measuring the potential difference between working and reference electrodes, a comprehensive understanding of the electrochemical behavior can be achieved. urfu.ru
Table 1: Representative Shift in Half-Wave Potential (E₁/₂) of a Redox Probe in the Presence of a Potassium Alkoxide This table presents hypothetical data to illustrate the expected trend based on established electrochemical principles.
| Alkoxide Concentration (mol/L) | E₁/₂ vs. Ag/AgCl (V) | Potential Shift (ΔE₁/₂) (mV) |
|---|---|---|
| 0 (Control) | 0.220 | 0 |
| 0.01 | 0.215 | -5 |
| 0.05 | 0.204 | -16 |
| 0.10 | 0.191 | -29 |
| 0.20 | 0.175 | -45 |
This data illustrates how increasing the concentration of a potassium alkoxide can shift the redox potential of a probe, reflecting changes at the electrode-solution interface.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Product Quantification
Assessing the purity of highly reactive organometallic reagents like this compound is a significant analytical challenge. merckgroup.com Direct analysis by Gas Chromatography (GC) is often difficult due to the compound's low volatility and thermal lability. Organometallic compounds may also be adsorbed on the GC column. merckgroup.comthermofisher.com However, GC, particularly with a Flame Ionization Detector (GC-FID), is an essential technique for quantifying volatile starting materials, byproducts, or the products of a reaction where this compound is used as a reagent. nih.govsigmaaldrich.com Purity is typically determined by the area percent method, where the area of the target peak is compared to the total area of all peaks, excluding the solvent. youtube.com
High-Performance Liquid Chromatography (HPLC) is often more suitable for the analysis of non-volatile or thermally sensitive compounds. researchgate.net For this compound, HPLC can be used to quantify its concentration in solution or to monitor the progress of a reaction by measuring the consumption of starting materials and the formation of products. tcichemicals.comijpsonline.com A reversed-phase C18 column is commonly employed for the separation of organic compounds. researchgate.net The choice of mobile phase is critical and is often a buffered mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water to ensure good separation and peak shape. sci-hub.se
For instance, in a reaction where this compound is used to deprotonate a substrate, HPLC can be used to quantify the resulting anionic species or the final product after quenching the reaction. The method's accuracy and precision are validated through recovery studies using standard addition methods. ijpsonline.com
Table 2: Example of GC-FID Analysis for Purity Assessment of a Volatile Precursor This table shows representative data for determining the purity of isoamyl alcohol, a precursor to this compound.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Area % |
|---|---|---|---|
| Impurity 1 | 3.45 | 15,230 | 1.48 |
| Impurity 2 | 4.12 | 8,950 | 0.87 |
| Isoamyl Alcohol | 5.68 | 998,500 | 97.13 |
| Impurity 3 | 6.05 | 5,100 | 0.50 |
| Total | 1,027,780 | 100.0 |
Table 3: Representative HPLC Data for Quantification of a Reaction Product This table illustrates the quantification of a product from a reaction utilizing this compound.
| Sample | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/L) | % Yield |
|---|---|---|---|---|
| Standard (100 mg/L) | 8.21 | 45,670 | 100.0 | N/A |
| Reaction Sample | 8.22 | 38,995 | 85.4 | 85.4 |
These chromatographic methods are indispensable for quality control and for obtaining quantitative data on reaction efficiency and product purity in systems involving this compound. libretexts.orgresearchgate.net
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. malvernpanalytical.com It is a fundamental tool for the solid-state characterization of organometallic compounds, including alkali metal alkoxides like this compound. ias.ac.in When a sample is irradiated with X-rays, the crystalline atoms diffract the beams into a specific pattern of intensities. This diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. rms-foundation.ch
For this compound, which may exist as a crystalline powder, powder XRD (XRPD) can confirm its phase identity and distinguish it from precursors (e.g., potassium metal) or degradation products (e.g., potassium hydroxide). ias.ac.in The analysis of other alkali metal alkoxides has shown that they often form complex structures in the solid state, such as oligomers or infinite polymeric chains, which can be elucidated through single-crystal XRD. mdpi.comacs.org While obtaining single crystals of this compound may be difficult, powder XRD provides crucial information about the bulk material's crystallinity and phase composition. researchgate.net
The positions (2θ angles) and relative intensities of the peaks in the diffraction pattern are compared against reference databases or patterns calculated from known crystal structures to identify the phases present. malvernpanalytical.com
Table 4: Representative X-ray Powder Diffraction Data for a Crystalline Potassium Alkoxide This table presents hypothetical but realistic diffraction data, analogous to what would be expected for crystalline this compound, based on published data for similar compounds. ias.ac.in
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 9.8 | 9.02 | 100 |
| 15.5 | 5.71 | 25 |
| 19.7 | 4.50 | 68 |
| 22.1 | 4.02 | 45 |
| 28.5 | 3.13 | 15 |
| 34.0 | 2.63 | 33 |
| 39.6 | 2.27 | 52 |
This data is used to confirm the structural identity of the solid this compound, ensuring the material used in subsequent reactions is the correct phase and of high purity.
Research Applications and Functional Materials Derived from Isoamyl Potassium Chemistry
Mineral Processing and Flotation Technology
Potassium isoamyl xanthate is a prominent organosulfur compound primarily utilized as a collector in the froth flotation process for mineral beneficiation. Its molecular structure, featuring a non-polar isoamyl hydrocarbon tail and a polar dithiocarbonate head group, allows it to selectively adsorb onto mineral surfaces, rendering them hydrophobic and enabling their separation from gangue minerals.
Optimization of Collector Performance in Sulfide (B99878) and Oxide Mineral Flotation
Potassium isoamyl xanthate (PIAX) is recognized as a powerful and often non-selective collector, making it highly effective for a range of non-ferrous metallic minerals. mdpi.comwebsite-files.com Its strong collecting power is particularly valuable for the flotation of sulfide ores such as copper, lead, zinc, and gold-bearing pyrite (B73398). made-in-china.comcnfreereagent.com Research has consistently shown that the length of the alkyl chain in xanthates correlates with their collecting strength; the C5 isoamyl chain in PIAX provides robust performance. cnfreereagent.com
Optimization of PIAX's performance often involves its use in combination with other reagents. For instance, in the flotation of zinc oxide ores like smithsonite (B87515), using PIAX as a single collector yields low recovery. However, when used in a ternary collector system with dodecylamine (B51217) (DDA) and ammonium (B1175870) dibutyl dithiophosphate, the zinc grade and recovery are significantly enhanced. mdpi.com This synergistic effect is attributed to the co-adsorption of anionic (PIAX) and cationic (DDA) collectors, which reduces electrostatic repulsion and increases the hydrophobicity of the mineral surface. mdpi.com Similarly, for complex copper sulfide ores, combining PIAX with other collectors like dithiophosphates has been shown to improve flotation kinetics and selectivity against iron sulfides like pyrite, especially at high pH. journalssystem.comresearchgate.net For oxide minerals such as malachite and cerussite, a pre-treatment step called sulfidization is crucial. website-files.comshahroodut.ac.ir This involves adding a sulfidizing agent like sodium sulfide to create a sulfide layer on the oxide mineral surface, which then allows for effective adsorption of PIAX. shahroodut.ac.irresearchgate.net The performance of PIAX in these systems can be further optimized by adjusting parameters like pH, collector dosage, and the concentration of the sulfidizing agent. shahroodut.ac.irtaylorandfrancis.com
| Mineral Type | Ore Example(s) | Optimization Strategy | Key Findings | Reference(s) |
| Sulfide Minerals | Copper-lead, Copper-nickel, Gold-bearing pyrite | Use in scavenger circuits at high pH; Combination with other collectors (e.g., dithiophosphates) | PIAX is a strong, bulk collector. Staged addition can improve flotation characteristics. Combination collectors can enhance selectivity. | website-files.comjournalssystem.comresearchgate.net |
| Oxide Minerals | Smithsonite (Zinc Oxide) | Combination with cationic collectors (e.g., DDA) and other anionic collectors | Ternary collector systems significantly increase zinc grade and recovery. Co-adsorption reduces electrostatic repulsion. | mdpi.commdpi.com |
| Oxide Minerals | Malachite (Copper Oxide), Cerussite (Lead Oxide) | Pre-sulfidization with agents like Na₂S before PIAX addition; Activation with metal ions (e.g., Cu²⁺) | Sulfidization creates an active surface for PIAX adsorption. Metal ion activation can further enhance collector attachment and recovery. | website-files.commade-in-china.comresearchgate.net |
Development of Tailored Flotation Reagents based on Xanthate Structure-Activity Relationships
The relationship between the structure of a xanthate collector and its activity is a key area of research for developing more selective and efficient flotation reagents. The collecting power of xanthates generally increases with the length of the non-polar hydrocarbon chain. cnfreereagent.com However, this increased strength can come at the cost of selectivity. researchgate.net Therefore, modifying the xanthate structure is a strategy to create tailored collectors for specific mineral separations.
One approach involves synthesizing new compounds derived from xanthates. For example, S-benzoyl O-isobutyl xanthate (BIBX) was synthesized from sodium isobutyl xanthate and benzoyl chloride. researchgate.netuwo.ca This modification, which incorporates a benzyl (B1604629) carbonyl group, resulted in a collector with higher recovery for chalcopyrite and better selectivity against pyrite compared to traditional sodium isobutyl xanthate (SIBX) under alkaline conditions. uwo.ca Another strategy is the development of xanthogen formates, which are products from the reaction between a xanthate and ethyl chloroformate, to create more efficient collectors. uwo.ca Research has also explored creating collectors with additional active sites to enhance recovery and selectivity. researchgate.net These tailored reagents aim to optimize the balance between collecting power and selectivity, which is crucial for processing complex and low-grade ores. researchgate.netresearchgate.net
Synthetic Organic Chemistry and Chemical Manufacturing
While the primary application of potassium isoamyl xanthate is in metallurgy, it also serves as a reagent and intermediate in chemical synthesis and has been a subject of study in the development of greener manufacturing processes.
Use as Reagents and Intermediates in Fine Chemical Synthesis
Xanthates are versatile intermediates in organic synthesis. raoagroup.com They are salts of xanthic acid, produced from the reaction of an alcohol with an alkali hydroxide (B78521) and carbon disulfide. scirp.org This synthesis makes them accessible precursors for various organic compounds. Potassium isoamyl xanthate can be used in the synthesis of other complex molecules. For instance, xanthates have been employed for the preparation of extractable metal chelates, which are useful in analytical chemistry. tandfonline.com One specific application is the spectrophotometric determination of tin, where isoamyl xanthate forms a yellow complex with tin(II) that can be extracted and quantified. researchgate.net While large-scale applications in fine chemical manufacturing are less common than in flotation, their utility as pharmaceutical intermediates and in the synthesis of agricultural and rubber chemicals has been noted. raoagroup.com
Development of Green Chemistry Approaches for Isoamyl Compound Production
Green chemistry principles are increasingly being applied to the production of isoamyl compounds to reduce environmental impact. Research has focused on developing sustainable synthetic routes for molecules derived from isoamyl alcohol, which is the precursor to potassium isoamyl xanthate. academie-sciences.fr Isoamyl alcohol itself can be sourced from fusel oils, a byproduct of ethanol (B145695) fermentation, making it a renewable feedstock. academie-sciences.fr
Green methods for producing isoamyl acetate (B1210297) (banana oil), a common flavor and fragrance compound, have been extensively studied. These include:
Heterogeneous Catalysis: Using solid acid catalysts like ion-exchange resins for the esterification of isoamyl alcohol, which simplifies catalyst separation and minimizes acid waste. academie-sciences.fr
Biocatalysis: Employing enzymes, particularly lipases, to catalyze the esterification under mild conditions, reducing energy consumption and byproducts. mdpi.com
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions, for example, using ball-milled seashells as a natural, multifunctional catalyst for the synthesis of isoamyl acetate. researchgate.net
In the context of xanthate production itself, methods are being developed to improve purity and safety, which aligns with green chemistry goals. A patented method describes a process for producing high-grade potassium xanthate by wet crushing the alkali base in the alcohol before reacting with carbon disulfide, which improves the conversion rate, reduces side reactions, and enhances safety. google.com Furthermore, research into biodegradable and less toxic alternatives to traditional xanthates, such as combining them with green reagents like levulinic acid, aims to improve the sustainability of the flotation process. mdpi.com
Biocatalysis and Bioengineering Applications
The components of isoamyl-potassium chemistry, particularly isoamyl alcohol and the xanthate functional group, are finding novel applications in the fields of biocatalysis and bioengineering.
Enzymatic catalysis is a cornerstone of green chemistry, and isoamyl alcohol is a substrate in several biocatalytic processes. Lipases are widely used to catalyze the synthesis of flavor esters, such as isoamyl acetate, from isoamyl alcohol and acetic acid. unimi.itresearchgate.net This biocatalytic route is preferred over chemical synthesis for food-grade products due to its mild reaction conditions and high selectivity. mdpi.com Research has explored using various lipase (B570770) sources, including mycelium-bound lipases from Aspergillus oryzae and commercial lipase preparations like Novozyme 435, to optimize the production of isoamyl acetate. unimi.itresearchgate.net Furthermore, isoamyl alcohol, sourced from fusel oil, has been used in the lipase-catalyzed synthesis of biolubricants through esterification with oleic acid. researchgate.net
In the realm of bioengineering, the xanthate group is being used to create advanced functional materials. In one innovative application, xanthate-functionalized hydrophilic polymers have been used as templates for the direct synthesis of highly monodisperse and fluorescent gold nanoclusters (AuNCs). acs.org These polymer-coated AuNCs exhibit enhanced stability, biocompatibility, and prolonged blood circulation, making them promising nanoprobes for biomedical imaging and theranostic applications. acs.org Additionally, xanthate-modified biopolymers, such as cellulose, have been investigated as bio-adsorbents for removing heavy metals from wastewater, showcasing another intersection of xanthate chemistry and environmental bioengineering. scirp.org
Engineering of Enzymatic Systems for Isoamyl Ester Production
The synthesis of isoamyl esters, prized for their characteristic fruity aromas, is a significant focus in the flavor and fragrance industry. nih.gov Enzymatic production methods are increasingly favored over traditional chemical synthesis due to their specificity, milder reaction conditions, and greener footprint. researchgate.net Research in this area concentrates on the use of lipases as biocatalysts for the esterification of isoamyl alcohol with various carboxylic acids.
The efficiency of these enzymatic systems is highly dependent on several factors, including the choice of enzyme, its immobilization, reaction medium, and physical parameters such as temperature and substrate molar ratios. Lipases from various microbial sources, including Candida antarctica (often immobilized as Novozym 435), Rhodococcus species, and Rhizomucor miehei, have been extensively studied for their catalytic activity in producing isoamyl esters. nih.govtandfonline.combibliotekanauki.pl
A study on the production of isoamyl acetate using immobilized C. antarctica lipase (Novozym 435) in a solvent-free system demonstrated that the acid-to-alcohol mole ratio was the most influential parameter. tandfonline.com The optimal conditions for achieving a high ester concentration were determined using response surface methodology, highlighting the intricate relationship between reaction variables. tandfonline.com
Similarly, the synthesis of various isoamyl fatty acid esters (IAFEs) was achieved using a cutinase enzyme from a Rhodococcus species (Rcut). nih.govjmb.or.kr The enzyme, immobilized on methacrylate (B99206) divinylbenzene (B73037) beads, showed different efficiencies for synthesizing esters of varying chain lengths, with isoamyl butyrate (B1204436) being the most efficiently produced. nih.govjmb.or.kr
The choice of solvent can also play a crucial role. While some systems operate solvent-free, others utilize organic solvents like hexane (B92381) to improve substrate solubility and facilitate product recovery. bibliotekanauki.plredalyc.org The table below summarizes key findings from various studies on the enzymatic production of isoamyl esters.
Table 1: Research Findings on Enzymatic Production of Isoamyl Esters
| Ester Product | Enzyme Source | Key Findings & Optimal Conditions | Reference |
|---|---|---|---|
| Isoamyl Acetate | Candida antarctica (Novozym 435) | The acid/alcohol mole ratio was the most effective parameter. Optimal conditions were a 0.52 acid/alcohol mole ratio, 8.15% enzyme concentration, 43.2 °C, and a 5.27-hour reaction time. | tandfonline.com |
| Isoamyl Acetate | Thermomyces lanuginosus lipase (TLL-PCMCs) | Immobilization as protein-coated microcrystals on K2SO4 in n-hexane was effective. | bibliotekanauki.pl |
| Isoamyl Butyrate | Rhodococcus cutinase (Rcut) | Rcut synthesized isoamyl butyrate most efficiently among several isoamyl fatty acid esters. | nih.govjmb.or.kr |
| Isoamyl Butyrate | Immobilized lipase (Lipozyme TL IM) | High conversion (95.8%) was achieved in 24 hours using hexane as a solvent. | redalyc.org |
Metabolic Engineering for Enhanced Isoamyl Alcohol Biosynthesis
Isoamyl alcohol serves not only as a precursor for flavor esters but also as a potential next-generation biofuel. researchgate.netnih.govnih.gov Consequently, significant research has been directed towards the metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, to enhance its production. S. cerevisiae naturally produces small quantities of isoamyl alcohol through the catabolism of leucine (B10760876) via the Ehrlich pathway. nih.govresearchgate.net
Metabolic engineering strategies aim to increase the metabolic flux towards isoamyl alcohol by overexpressing key enzymes in the leucine biosynthetic pathway. nih.govdntb.gov.ua This pathway starts from pyruvate (B1213749) and, through a series of enzymatic steps, produces α-ketoisocaproate, the direct precursor to isoamyl alcohol in the Ehrlich pathway.
One major challenge in engineering this pathway is the promiscuity of certain enzymes, which can lead to the production of undesired byproducts like isobutanol. researchgate.netoup.com To address this, researchers have employed various innovative techniques. For instance, the compartmentalization of metabolic pathways within mitochondria has been shown to improve the production of branched-chain alcohols. dntb.gov.ua By overexpressing a mitochondrial transporter for 2-isopropylmalate (α-IPM), a key intermediate in the leucine pathway, the flux towards isoamyl alcohol can be boosted while simultaneously reducing isobutanol formation. researchgate.netnih.gov
Another advanced strategy involves the use of artificial protein scaffolds. By fusing enzymes that catalyze sequential steps in the pathway, such as dihydroxyacid dehydratase and α-IPM synthase, researchers can create a close proximity between them. researchgate.netoup.com This "channeling" of intermediates enhances catalytic efficiency and specificity, leading to a significant improvement in the final isoamyl alcohol yield. researchgate.netoup.com
The table below outlines several key strategies and their outcomes in the metabolic engineering of S. cerevisiae for isoamyl alcohol production.
Table 2: Metabolic Engineering Strategies for Enhanced Isoamyl Alcohol Production in S. cerevisiae
| Engineering Strategy | Key Enzymes/Pathways Targeted | Outcome | Reference |
|---|---|---|---|
| Chromosome-based pathway reconstruction and transporter overexpression | Leucine biosynthetic pathway, Ehrlich degradation pathway, mitochondrial α-IPM transporter | High-level production of isoamyl alcohol with reduced isobutanol byproduct formation. | researchgate.netnih.govdntb.gov.ua |
| Introduction of an artificial protein scaffold | Dihydroxyacid dehydratase and α-IPM synthase | Over twofold improvement in isoamyl alcohol production by channeling the key intermediate 2-ketoisovalerate (KIV) towards α-IPM biosynthesis. | researchgate.netoup.com |
Emerging Trends and Future Research Directions in Isoamyl Potassium Chemistry
Design and Synthesis of Novel Isoamyl-Potassium Complexes with Advanced Functionalities
The development of novel isoamyl potassium complexes is a burgeoning area of research, aimed at creating reagents with enhanced stability, solubility, and reactivity. Current research focuses on the synthesis of coordination complexes where the potassium ion is associated with various ligands. These efforts are directed at modulating the reactivity of the isoamyl anion for specific synthetic transformations.
Future research will likely focus on:
Ligand-Modulated Reactivity : The design of chiral ligands to induce enantioselectivity in reactions mediated by this compound.
Heterometallic Complexes : The synthesis of mixed-metal complexes containing potassium and other metals (e.g., transition metals) to unlock new catalytic cycles and reactive pathways.
Structurally Defined Aggregates : The controlled synthesis of specific this compound aggregates (dimers, tetramers, etc.) to study the structure-reactivity relationships that govern their chemical behavior.
Molecular modeling and rational design are becoming instrumental in predicting the structures and properties of these novel complexes before their synthesis. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis, and their application to this compound chemistry is a significant future direction. iscientific.orgrjptonline.org These computational tools can analyze vast datasets from chemical literature to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgeurekalert.org
For this compound-mediated reactions, AI and ML can be employed to:
Optimize Reaction Conditions : Machine learning algorithms can navigate the complex interplay of variables such as solvent, temperature, concentration, and additives to identify conditions that maximize yield and selectivity with minimal experimentation. researchgate.netbohrium.com
Predict Substrate Scope : By training models on existing reaction data, researchers can predict the viability of new substrates for a given transformation, accelerating the discovery of new applications. chemai.io
Elucidate Reaction Mechanisms : AI can help identify patterns and correlations in experimental data that may not be apparent to human researchers, providing insights into complex reaction mechanisms.
The development of adaptive optimization algorithms, which use the results of each experiment to inform the next, promises to significantly reduce the time and resources required for reaction development. duke.edunih.gov
| Machine Learning Approach | Application in Isoamyl-Potassium Chemistry | Potential Impact |
| Bayesian Optimization | Fine-tuning reaction parameters (temperature, concentration) for specific substrates. | Reduces the number of experiments needed to achieve high yields. |
| Random Forest Models | Identifying the most influential parameters affecting reaction outcomes. | Provides chemical insights and guides experimental design. duke.edu |
| Neural Networks | Predicting the products of complex reactions involving this compound. | Accelerates the discovery of novel transformations. |
Development of Sustainable and Environmentally Benign Synthetic Routes
There is a growing emphasis in the chemical industry on developing sustainable and environmentally friendly processes. apiary.io Future research in this compound chemistry will be heavily influenced by the principles of green chemistry. This includes the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of focus include:
Biocatalytic Routes : Exploring enzymatic or microbial pathways for the synthesis of isoamyl alcohol, the precursor to this compound, from renewable feedstocks. researchgate.netgoogle.com The enzymatic synthesis of related compounds like isoamyl acetate (B1210297) is already an area of active research. researchgate.net
Solvent Minimization : Developing reactions that can be performed in greener solvents or under solvent-free conditions.
Atom Economy : Designing synthetic transformations that incorporate a maximum number of atoms from the reactants into the final product, thereby reducing waste.
Catalytic Applications : Investigating the use of this compound in catalytic amounts to promote reactions, avoiding the need for stoichiometric quantities of the reagent.
These approaches aim to reduce the environmental footprint associated with the synthesis and application of this compound. lookchem.com
Exploration of New Applications in Advanced Materials and Nanotechnology
The unique properties of potassium compounds are being explored for applications in advanced materials. A significant future direction for this compound is its use as a precursor or reagent in the synthesis of novel materials and nanostructures.
Potential applications include:
Potassium-Ion Batteries : Research into post-lithium-ion battery technologies has identified potassium as a promising candidate due to its abundance and low cost. oaepublish.com this compound could serve as a soluble and reactive potassium source for the synthesis of electrode materials, such as Prussian blue analogues or other coordination polymers, potentially influencing particle morphology and performance. oaepublish.com
Nanoparticle Synthesis : The basicity of this compound can be harnessed to deprotonate ligands or precursors in the synthesis of metal or metal oxide nanoparticles, offering control over size and composition.
Polymerization Catalysis : As a strong base, this compound can act as an initiator for the anionic polymerization of certain monomers, leading to the creation of polymers with controlled molecular weights and architectures.
The organic isoamyl group may also serve to template or direct the structure of the resulting materials, opening avenues for creating functional materials with tailored properties.
Comprehensive Mechanistic Understanding through Multiscale Modeling
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Multiscale modeling, which combines different computational techniques to simulate chemical processes across various length and time scales, is a powerful tool for achieving this understanding. ucl.ac.uk
For this compound, future research will leverage multiscale modeling to:
Simulate Solvation and Aggregation : Model the behavior of this compound in different solvents to understand how aggregation and ion-pairing affect its reactivity.
Map Reaction Pathways : Use quantum mechanics (like Density Functional Theory) to calculate the energy profiles of reaction pathways, identify transition states, and elucidate the step-by-step mechanism of complex transformations. ucl.ac.uk
Integrate Kinetics and Transport Phenomena : Combine molecular-level simulations with continuum models (like Computational Fluid Dynamics) to understand how reaction kinetics are influenced by factors such as mixing and heat transfer in a reactor.
These computational studies, when validated by experimental data, will provide a detailed picture of how this compound functions at a molecular level, enabling more precise control over its chemical applications. nih.gov
Interdisciplinary Research at the Interface of Chemical Engineering, Materials Science, and Biotechnology
The future of this compound chemistry lies in interdisciplinary collaboration. The challenges and opportunities in this field require a convergence of expertise from various scientific and engineering disciplines.
Chemical Engineering & Chemistry : Chemical engineers can work with chemists to design and scale up sustainable synthetic routes for this compound and its derivatives, moving from laboratory-scale experiments to industrial production.
Materials Science & Chemistry : Collaborations between materials scientists and chemists will be essential for developing the novel applications of this compound in advanced materials, such as designing and testing new electrode materials for potassium-ion batteries. oaepublish.com
Biotechnology & Chemistry : Biotechnologists can contribute by developing enzymatic and microbial pathways for the green production of isoamyl alcohol, providing a sustainable feedstock for this compound synthesis. researchgate.netgoogle.com
This integrated approach will be crucial for translating fundamental discoveries in this compound chemistry into practical technologies and applications that address societal needs for sustainability, energy storage, and advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing isoamyl potassium in inert laboratory conditions?
- Methodological Answer : Synthesis typically involves reacting isoamyl alcohol with potassium metal or potassium hydride under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen glovebox). Key steps include:
- Purification : Use vacuum distillation or sublimation to isolate the compound .
- Characterization : Confirm purity via H NMR (e.g., chemical shifts for methyl groups at ~0.8–1.2 ppm) and elemental analysis.
- Safety : Monitor exothermic reactions and avoid exposure to moisture or oxygen to prevent decomposition .
Q. How can researchers verify the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Solvent Compatibility : Test reactivity in common solvents (e.g., THF, hexane) via timed NMR spectroscopy to track byproduct formation.
- Air Sensitivity : Conduct controlled exposure experiments in a glovebox antechamber, measuring reactivity via gas chromatography (GC) .
Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures?
- Methodological Answer :
- GC-MS : Ideal for volatile byproducts; calibrate with internal standards (e.g., deuterated analogs).
- Titration : Use potassium-specific ion-selective electrodes to measure residual alkali metal content.
- Spectroscopy : FT-IR to identify characteristic C-K stretching vibrations (~450–500 cm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms reported across studies?
- Methodological Answer :
- DFT Calculations : Model potential reaction pathways (e.g., nucleophilic substitution vs. single-electron transfer) using software like Gaussian or ORCA. Compare activation energies to experimental kinetic data.
- Kinetic Isotope Effects (KIE) : Validate mechanisms by substituting C/C or H/H and analyzing rate changes .
- Meta-Analysis : Systematically review literature to identify variables (e.g., solvent polarity, temperature) causing discrepancies .
Q. What experimental designs mitigate variability in catalytic applications of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent choice) and identify dominant factors.
- Control Groups : Include inert atmosphere controls and replicate reactions to distinguish intrinsic vs. environmental variability.
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate species during catalysis .
Q. How can researchers address challenges in reproducing this compound’s reported spectroscopic data?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (e.g., potassium bromide pellets for IR).
- Collaborative Trials : Share samples with independent labs to validate reproducibility.
- Data Transparency : Publish raw spectral data (e.g., NMR FIDs) in supplementary materials for peer verification .
Key Considerations for Researchers
- Ethical & Safety : Always conduct reactivity tests in certified fume hoods with emergency quenching protocols .
- Novelty : Explore understudied applications (e.g., asymmetric synthesis, polymer initiators) using FINER criteria .
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
